molecular formula C12H20Cl2N2O4 B570518 N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride CAS No. 157974-36-2

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride

Cat. No.: B570518
CAS No.: 157974-36-2
M. Wt: 327.20 g/mol
InChI Key: HRTZJJIVKJREPV-WWPIYYJJSA-N
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Chemical Reactions Analysis

Types of Reactions

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride is unique due to its specific structure, which includes both a furan ring and a lysine moiety. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride involves the reaction of L-lysine with furfural and acetic anhydride, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "L-lysine", "furfural", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with furfural and acetic anhydride in the presence of a catalyst to form N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine", "The resulting compound is then treated with hydrochloric acid to form N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride" ] }

CAS No.

157974-36-2

Molecular Formula

C12H20Cl2N2O4

Molecular Weight

327.20 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride

InChI

InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1

InChI Key

HRTZJJIVKJREPV-WWPIYYJJSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl

SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl

Synonyms

(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride

Origin of Product

United States

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